Product packaging for Dactylorhin B(Cat. No.:CAS No. 256459-36-6)

Dactylorhin B

Cat. No.: B606934
CAS No.: 256459-36-6
M. Wt: 905.87
InChI Key: JMNTZZACVOBZTI-YHWBMFKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dactylorhin B, identified chemically as bis(4-β-D-glucopyranosyloxybenzyl)-2-β-D-glucopyranosyl-2-isobutyltartrate, is a bioactive compound primarily isolated from orchid species such as Dactylorhiza hatagirea and Coeloglossum viride var. bracteatum . This glucosyloxybenzyl 2-isobutylmalate compound is of significant interest in neuroscience research, particularly for investigating mechanisms relevant to neurodegenerative conditions. Its primary researched value lies in its demonstrated neuroprotective properties, specifically its ability to mitigate the toxic effects of beta-amyloid fragments on neuronal cells and brain mitochondria . Studies on isolated rat brain mitochondria have shown that this compound can attenuate beta-amyloid (25-35)-induced pathological changes, including reducing reactive oxygen species production, inhibiting mitochondrial swelling, helping stabilize mitochondrial membrane potential, and reducing cytochrome c release . It also helps protect the activity of key mitochondrial enzymes like the pyruvate dehydrogenase complex and cytochrome c oxidase, which are crucial for cellular energy metabolism and are often impaired in neurodegenerative models . The compound is naturally found in tuber and floral parts of its source orchids, and advanced analytical techniques like UPLC−ESI/TQ-MS are used for its characterization and quantification . This product is provided as a high-purity chemical reagent strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

256459-36-6

Molecular Formula

C40H57O23

Molecular Weight

905.87

IUPAC Name

Bis(4-beta-D-glucopyranosyloxybenzyl)-2-beta-D-glucopyranosyl-2-isobutyltartrate

InChI

InChI=1S/C40H57O23/c1-17(2)11-40(56,35-31(50)28(47)25(44)22(12-41)61-35,39(55)58-16-19-5-9-21(10-6-19)60-38-33(52)30(49)27(46)24(14-43)63-38)34(53)36(54)57-15-18-3-7-20(8-4-18)59-37-32(51)29(48)26(45)23(13-42)62-37/h3-10,17,22-35,37-38,41-53,56H,11-16H2,1-2H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34?,35-,37-,38-/m1/s1

InChI Key

JMNTZZACVOBZTI-YHWBMFKQSA-N

SMILES

OC(C(C(OCC1=CC=C(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)C=C1)=O)O)(CC(C)C)([C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C(OCC4=CC=C(O[C@H]5[C@@H]([C@H]([C@@H]([C@@H](CO)O5)O)O)O)C=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dactylorhin B; 

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Dactylorhin B

Botanical Sources and Geographical Distribution of Dactylorhin B-Producing Organisms

This compound is a naturally occurring compound found within specific members of the Orchidaceae family. Research has identified its presence primarily in the tubers of orchids belonging to the genera Dactylorhiza and Gymnadenia.

One of the principal botanical sources is Dactylorhiza hatagirea , a terrestrial orchid species. oup.comresearcher.life This plant, commonly known as the Himalayan marsh orchid, thrives in the sub-alpine and alpine regions of the Himalayas. mdpi.comslideshare.net Its geographical distribution extends from Pakistan and India (specifically in regions like Jammu and Kashmir, Himachal Pradesh, and Sikkim) through Nepal, Bhutan, and into Tibet and China. mdpi.comwikipedia.orgscirp.org Dactylorhiza hatagirea typically grows at high altitudes, generally between 2,800 and 4,000 meters above sea level, in moist meadows, open areas, and shrublands. wikipedia.orgmdpi.com

Another significant source of this compound is Gymnadenia conopsea , often called the fragrant orchid or chalk fragrant-orchid. wikipedia.orgnih.gov This species has a broader geographical range, being common throughout northern Europe and extending into Asia, including China and the Himalayas. wikipedia.orgfirst-nature.comkew.org It is found in diverse habitats such as mountain meadows, grasslands, fens, and coastal dune slacks, on both siliceous and calcareous soils. wikipedia.orgfirst-nature.com

The table below summarizes the key botanical sources and their distribution.

Botanical SpeciesCommon NameFamilyPrimary Geographical Distribution
Dactylorhiza hatagireaHimalayan marsh orchid, PanchauleOrchidaceaeHimalayan regions (Pakistan, India, Nepal, Bhutan, China, Tibet) mdpi.comwikipedia.orgscirp.org
Gymnadenia conopseaFragrant orchid, Chalk fragrant-orchidOrchidaceaeNorthern Europe, Asia (including China and the Himalayas) wikipedia.orgfirst-nature.comkew.org

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation and identification of this compound from its natural sources rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for separating the complex mixture of phytochemicals present in the plant extracts and for elucidating the precise structure of the target compound.

Chromatographic Techniques:

Initial separation of crude plant extracts often involves column chromatography . wikipedia.org This technique utilizes a stationary phase, such as silica (B1680970) gel or Sephadex LH-20, packed into a column. capes.gov.br The extract is loaded onto the column, and a solvent or solvent mixture (the mobile phase) is passed through, separating compounds based on their differential adsorption and polarity. wikipedia.org

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov Specifically, reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase, typically a C18 column. nih.govcapes.gov.br A polar mobile phase, often a gradient mixture of acetonitrile-water or methanol-water with a modifier like acetic acid, is used to elute the compounds. nih.govcapes.gov.br The gradient elution involves changing the solvent composition over time to effectively separate compounds with varying polarities. nih.gov

Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC) , a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents, thus minimizing irreversible adsorption and sample denaturation. researchgate.net This method is particularly useful for separating polar compounds like this compound. researchgate.net

Spectroscopic Techniques:

Once fractions are collected from the chromatographic systems, spectroscopic methods are used for structural identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. researchmap.jp Techniques such as 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms within the molecule, confirming the structure of this compound. researchmap.jppharm.or.jp

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nih.gov When coupled with chromatographic systems, such as in HPLC-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MSn) or Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS/MS) , it becomes a powerful tool for the rapid identification of compounds in complex mixtures. mdpi.com These hyphenated techniques provide retention time, UV-Vis spectra, and mass-to-charge ratio with high accuracy and sensitivity, allowing for the confident identification of this compound in plant extracts. mdpi.comresearchgate.net

The table below outlines the advanced analytical methods used for this compound.

TechniqueTypePurpose
Column Chromatography Adsorption/Size-ExclusionInitial fractionation of crude extract wikipedia.orgcapes.gov.br
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (RP-HPLC)High-resolution separation and purification nih.govnih.gov
High-Speed Counter-Current Chromatography (HSCCC) Liquid-Liquid PartitionPurification of polar compounds without solid support researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, 2D-NMRStructural elucidation of the molecule researchmap.jppharm.or.jp
Mass Spectrometry (MS) HPLC-DAD-MSn, UPLC-Orbitrap-MS/MSMolecular weight determination and identification nih.govmdpi.com

Strategies for High-Purity this compound Extraction and Enrichment

Achieving a high degree of purity for this compound requires a systematic and multi-step strategy that combines efficient extraction with a series of chromatographic enrichment steps.

Initial Extraction: The process begins with the extraction of the compound from the dried and powdered tubers of the host plant, such as Gymnadenia conopsea or Dactylorhiza hatagirea. An effective method involves reflux extraction with 70% ethanol (B145695). oup.com This solvent is chosen for its ability to efficiently solubilize a broad range of compounds, including the glycosidic ester this compound.

Solvent Partitioning for Preliminary Enrichment: Following the initial extraction, the crude ethanol extract is typically suspended in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity. A common sequence involves partitioning with petroleum ether, followed by ethyl acetate (B1210297), and finally n-butanol. oup.com This step serves to remove a significant portion of interfering compounds. This compound, being a polar glycoside, tends to concentrate in the more polar fractions, such as the n-butanol fraction.

Multi-Stage Chromatographic Purification: The enriched fraction is then subjected to a series of chromatographic separations to isolate this compound from other closely related compounds.

Initial Column Chromatography: The n-butanol fraction is first passed through a column of silica gel or Sephadex G-100. researcher.life This step further separates the compounds based on their size and polarity, yielding fractions that are significantly enriched in this compound.

Reversed-Phase Chromatography: The this compound-rich fractions are then subjected to reversed-phase column chromatography, often using an ODS (C18) stationary phase. pharm.or.jp Elution is performed with a gradient of methanol (B129727) and water, which allows for the separation of this compound from other glycosides with similar structures, such as Dactylorhin A, Loroglossin, and Militarine (B1201898). capes.gov.br

Preparative HPLC for Final Polishing: For obtaining the highest purity, a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC) is employed. researchmap.jp Using a reversed-phase column (e.g., Inertsil ODS-3) and an optimized mobile phase (e.g., 40% methanol in water), the collected fraction containing this compound can be purified to a high degree, suitable for detailed structural analysis and other scientific applications. researchmap.jp

Throughout this process, analytical HPLC is used to monitor the purity of the fractions at each stage, ensuring the effectiveness of the purification strategy. The final identification and confirmation of high-purity this compound are achieved through the spectroscopic methods detailed in the previous section, primarily NMR and high-resolution mass spectrometry. pharm.or.jpresearchgate.net

Biosynthesis and Metabolic Pathways of Dactylorhin B

Precursor Analysis and Metabolic Building Blocks in Dactylorhin B Biosynthesis

The biosynthesis of this compound, a glycosidic compound, fundamentally relies on precursors from two major metabolic routes: the shikimic acid pathway for its aromatic core and carbohydrate metabolism for its sugar moieties.

The shikimic acid pathway is a crucial junction in plant primary metabolism, responsible for producing aromatic amino acids. Studies have identified the amino acids phenylalanine and tyrosine as the direct precursors for the biosynthesis of phenolic acid derivatives, which form the aglycone (non-sugar) portion of this compound. frontiersin.org These amino acids are first generated from glucose through a multi-step process via the shikimic acid pathway. frontiersin.org Further evidence points to p-hydroxybenzylalcohol (HBA) as a key intermediate and a main precursor for various aromatic compounds in orchids. frontiersin.orgresearchgate.net

The glycosidic portion of this compound is derived from primary carbohydrate metabolism. Pathways involving starch and sucrose (B13894) provide the essential glucose units. frontiersin.orgresearchgate.net The interconversion of these storage carbohydrates releases monosaccharides, like glucose, which are then activated and attached to the aglycone structure to form the final glycoside. psu.edu

Enzymatic Mechanisms and Regulatory Genes in Dactylorhin Biosynthesis

The assembly of this compound from its precursors is a highly regulated process, orchestrated by a suite of specific enzymes and controlled by complex gene regulatory networks. While the complete pathway is still under investigation, analyses of related compounds in orchids provide a clear framework for the key enzymatic steps and genetic controls involved.

The phenylpropanoid pathway is central to the synthesis of the aromatic portion of this compound. frontiersin.orgplos.org This pathway channels carbon from phenylalanine into a vast array of phenolic compounds. frontiersin.orgnih.gov Transcriptomic studies in orchids like Dactylorhiza hatagirea and Bletilla striata have shown significant enrichment of differentially expressed genes (DEGs) in this pathway during secondary metabolite production. nih.govfrontiersin.orgnih.gov

The initial and committing steps of the pathway are catalyzed by a sequence of key enzymes:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first step, converting L-phenylalanine into trans-cinnamic acid. researchgate.netnih.gov It represents a critical regulatory point, directing the flow of phenylalanine from primary to secondary metabolism. researchgate.net

Cinnamic acid 4-hydroxylase (C4H) : A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. embopress.org

4-Coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA, a central intermediate that serves as a precursor for numerous downstream branches of phenylpropanoid metabolism. nih.gov

The coordinated action of these enzymes provides the necessary building blocks for the phenolic structure of this compound.

Phenylalanine metabolism is the foundational pathway that feeds directly into the phenylpropanoid biosynthesis route. frontiersin.orgresearchgate.net In orchids, the expression levels of genes involved in phenylalanine metabolism have been shown to correlate with the production of related glycosidic compounds like militarine (B1201898). dntb.gov.ua The amino acid L-phenylalanine serves as the primary starting material for the entire phenylpropanoid network. nih.gov Transcriptome analysis of various orchids, including Malaxis acuminata, has revealed the differential expression of transcripts related to phenylalanine metabolism in tissues actively synthesizing secondary metabolites, underscoring its essential role. frontiersin.orgresearchgate.net

The synthesis of a glycoside like this compound requires a source of activated sugar molecules, which is provided by starch and sucrose metabolism. frontiersin.orgresearchgate.net These pathways are responsible for the synthesis, storage, and mobilization of carbohydrates. psu.edu During periods of active secondary metabolite production, stored starch and transport sucrose are broken down to provide glucose. researchgate.net

Transcriptomic analyses in orchids have consistently identified the starch and sucrose metabolism pathway as being significantly enriched with differentially expressed genes (DEGs) during the development of ovules and other tissues where secondary metabolites accumulate. frontiersin.orgfrontiersin.org Genes encoding enzymes such as invertase (INV) , which hydrolyzes sucrose into glucose and fructose, are believed to be key for providing the monosaccharide units required for the glycosylation steps in the biosynthesis of Dactylorhin A and militarine, and by extension, this compound. nih.gov

Gene regulatory networks (GRNs) are complex systems of interacting molecular regulators, such as transcription factors, that control gene expression. nih.govarxiv.org The biosynthesis of this compound is tightly controlled by such networks, which respond to developmental and environmental cues. High-throughput transcriptome sequencing has been instrumental in identifying the genes and regulatory factors involved.

In a study on Bletilla striata, 80 differentially expressed genes (DEGs) were identified as being involved in the biosynthesis of phenolic acid derivatives. frontiersin.orgresearchgate.net Among these, a correlation analysis specifically implicated 18 unigenes in the synthesis of Dactylorhin A, a structurally related compound. frontiersin.orgresearchgate.netnih.gov These genes belong to key pathways including phenylpropanoid biosynthesis, phenylalanine metabolism, and starch and sucrose metabolism. frontiersin.orgresearchgate.net

Further research into regulatory factors has identified Calmodulin-like (CML) proteins as key players. In B. striata, the expression of several BsCML genes was found to be correlated with the accumulation of Dactylorhin A. mdpi.com For instance, under treatment with salicylic (B10762653) acid (an elicitor), the expression of BsCML17, BsCML29, and BsCML34 was shown to significantly promote Dactylorhin A biosynthesis. mdpi.com This indicates that calcium signaling, mediated by CML proteins, is a crucial part of the regulatory network governing the synthesis of these compounds.

Table 1: Key Genes and Enzymes Implicated in Dactylorhin Biosynthesis

β-glucosidases (BGLUs) are enzymes that hydrolyze β-glycosidic bonds and play diverse roles in plants, including the activation of stored secondary metabolites. mdpi.comnih.gov In Bletilla striata, a genome-wide analysis identified 23 BsBGLU genes, several of which are implicated in the biosynthesis of compounds like Dactylorhin A. mdpi.comnih.gov

Expression profiling revealed that BsBGLU genes significantly modulate the synthesis of these secondary metabolites, particularly in response to elicitors like sodium acetate (B1210297) and salicylic acid. mdpi.comnih.gov Tissue-specific analysis showed that two genes, BsBGLU15 and BsBGLU28, were highly expressed in the tubers, the primary storage organ, suggesting they play a central role in the accumulation of these metabolites. mdpi.comnih.gov The correlation between the expression of these genes and the accumulation of Dactylorhin A suggests they may be involved in the final steps of its biosynthesis or modification. mdpi.comdntb.gov.ua Their function could involve the cleavage of an intermediate glycoside or the transfer of a glucose moiety, highlighting their critical role in the metabolic pathway.

Table 2: Compound Names Mentioned in the Article

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Routes

The biosynthesis of complex secondary metabolites such as this compound, particularly in non-model organisms like orchids, has historically been challenging to decipher. However, the advent of high-throughput 'omics' technologies, specifically transcriptomics and metabolomics, has provided powerful tools to unravel these intricate metabolic pathways. frontiersin.orgnih.gov By integrating data on gene expression with metabolite accumulation profiles, researchers can identify candidate genes and regulatory factors involved in the formation of specific compounds. nih.govmdpi.com

Metabolomic studies, often employing techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are the first step in this process. They allow for the precise identification and quantification of metabolites within different plant tissues. colab.wsmdpi.com For instance, metabolite profiling of Dactylorhiza hatagirea, a known source of this compound, has successfully identified a range of dactylorhins and other secondary metabolites in its tubers and aerial parts. colab.wsresearchgate.net Such analyses establish the distribution and accumulation patterns of this compound, providing a crucial reference point for correlation with gene expression data.

Transcriptome analysis provides a snapshot of all gene activity in a specific tissue at a specific time. For organisms like Dactylorhiza where complete genome sequences may be unavailable, de novo transcriptome sequencing is particularly valuable. frontiersin.orgresearchgate.net This approach involves sequencing all RNA transcripts from a sample and assembling them into unigenes without a reference genome. A pioneering study on Dactylorhiza hatagirea utilized this method on shoot, tuber, and leaf tissues, generating a comprehensive transcriptomic dataset. researchgate.net This analysis revealed differentially expressed genes (DEGs) related to various biosynthetic pathways, offering a foundational library of potential genes involved in the synthesis of the plant's unique chemical constituents. researchgate.net

The true explanatory power of these technologies emerges from their integrated application. By correlating the accumulation levels of this compound (from metabolomics) with the expression patterns of thousands of unigenes (from transcriptomics) across different tissues or developmental stages, researchers can pinpoint candidate genes whose expression profiles match the metabolite's production pattern. frontiersin.orgfrontiersin.orgnih.gov

While direct integrated 'omics' studies exclusively targeting this compound are emerging, research on the closely related compound Dactylorhin A in the orchid Bletilla striata offers significant insights. These studies serve as a strong model for understanding this compound's biosynthesis. In B. striata, a combined transcriptomic and metabolomic analysis identified numerous DEGs involved in the biosynthesis of phenolic acid derivatives, including Dactylorhin A. frontiersin.orgresearchgate.net The findings from these analyses are summarized in the tables below.

Table 1: Summary of a de novo Transcriptome Analysis in Dactylorhiza hatagirea

ParameterTissue SourceFindingReference
Total Reads Shoot, Tuber, Leaves236 million researchgate.net
Assembled Transcripts Combined65,384 researchgate.net
Final Unigenes Combined37,371 researchgate.net
Key Pathways Identified CombinedPhenylpropanoid biosynthesis, Terpenoid backbone biosynthesis, Flavonoid biosynthesis, Starch and sucrose metabolism frontiersin.orgresearchgate.net
Identified Transcription Factor Families CombinedNAC, ERH, C2H2, C3H, WRKY, MYB researchgate.netresearchgate.net

The analysis of B. striata further implicated specific metabolic pathways in the synthesis of dactylorhin-like compounds. The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of DEGs pointed primarily to phenylpropane biosynthesis, starch and sucrose metabolism, and phenylalanine metabolism as central to their formation. frontiersin.orgresearchgate.net This suggests the precursor molecules for the aglycone portion of this compound are likely derived from the phenylpropanoid pathway.

Further research into enzyme families has refined this understanding. Since this compound is a glycoside, the final step in its biosynthesis involves attaching a sugar molecule to an aglycone precursor, a reaction catalyzed by glycosyltransferases. nih.govresearchgate.net Studies on B. striata have highlighted the crucial role of β-glucosidases (BGLUs), which can be involved in the modification of such glycosides. mdpi.com The expression of specific BsBGLU genes was found to modulate the synthesis of Dactylorhin A, indicating that similar enzymes are prime candidates for investigation in the this compound pathway. mdpi.com

Table 2: Candidate Gene Families and Pathways Implicated in Dactylorhin Biosynthesis via 'Omics' Studies in Orchids

Pathway / Gene FamilyPutative FunctionSupporting EvidenceReference
Phenylpropanoid Biosynthesis Synthesis of phenolic precursorsKEGG enrichment of DEGs correlated with Dactylorhin A accumulation. frontiersin.orgresearchgate.net
Phenylalanine Metabolism Provides initial building blocks for phenylpropanoidsKEGG enrichment of DEGs in B. striata. frontiersin.orgresearchgate.net
β-glucosidases (BGLUs) Modification and metabolism of glycosidesExpression of specific BsBGLU genes modulates Dactylorhin A synthesis. mdpi.com
MYB, bZIP, WRKY Transcription Factors Regulation of secondary metabolite gene expressionIdentified in D. hatagirea and correlated with secondary metabolite pathways in B. striata. nih.govresearchgate.net

Pharmacological Activities and Mechanistic Investigations of Dactylorhin B

Neuroprotective Modulations

Dactylorhin B has demonstrated significant neuroprotective effects, particularly in models related to neurodegenerative diseases.

Impact on Beta-Amyloid Fragment-Induced Neuronal Dysfunctions

Research indicates that this compound can mitigate the toxic effects of the beta-amyloid (Aβ) fragment (25-35), a key player in the pathology of Alzheimer's disease. nih.govmedkoo.com Studies have shown that co-incubation of neuronal cells with this compound can attenuate the pathological changes induced by Aβ(25-35). nih.gov This protective effect is crucial as beta-amyloid is strongly implicated in neuronal damage and cognitive decline. nih.govresearchgate.net

Attenuation of Mitochondrial Function Impairment

The neuroprotective capacity of this compound extends to the subcellular level, specifically by protecting mitochondria from Aβ-induced damage. nih.gov The beta-amyloid peptide has been shown to directly disrupt mitochondrial function by inhibiting key enzymes, leading to energy metabolism deficiency and apoptosis. nih.gov this compound helps to counteract these detrimental effects. nih.gov

Key mitochondrial functions are preserved in the presence of this compound. It has been observed to attenuate Aβ(25-35)-induced:

Increased production of reactive oxygen species (ROS) nih.gov

Inhibition of pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex activity nih.gov

Reduction in cytochrome c oxidase activity nih.gov

Mitochondrial swelling nih.gov

Disruption of the mitochondrial membrane potential nih.gov

Release of cytochrome c from mitochondria nih.gov

Table 1: Protective Effects of this compound on Mitochondrial Function

ParameterEffect of Aβ(25-35)Effect of this compound + Aβ(25-35)
ROS Production IncreasedAttenuated Increase
Key Enzyme Activity InhibitedAttenuated Inhibition
Mitochondrial Swelling InducedAttenuated
Membrane Potential DecreasedAttenuated Decrease
Cytochrome c Release PromotedAttenuated

Antioxidant Mechanisms of Action

Reactive Oxygen Species (ROS) Scavenging Pathways

Elevated levels of reactive oxygen species are a hallmark of oxidative stress and are implicated in numerous diseases. rsc.org this compound has been shown to effectively reduce ROS levels. researchgate.net Research on active fractions containing this compound demonstrated a significant decrease in ROS levels in cells under oxidative stress. researchgate.net This ROS scavenging capability is a critical aspect of its antioxidant mechanism. nih.gov

Cellular Antioxidant Defense System Modulation

Beyond direct scavenging, this compound also appears to bolster the cell's own antioxidant defense systems. researchgate.net Studies have shown that treatment with fractions rich in this compound can increase the activity of key antioxidant enzymes. researchgate.net For instance, in one study, the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) were significantly increased in the presence of a Gymnadenia crassinervis active fraction containing this compound. researchgate.net This modulation enhances the cell's ability to neutralize harmful oxidants. nih.gov

Table 2: Modulation of Cellular Antioxidant Enzymes by a this compound-Containing Fraction

EnzymeEffect of Oxidative StressEffect of Treatment with Active Fraction
Superoxide Dismutase (SOD) Decreased ActivityIncreased Activity (~92%)
Catalase (CAT) Decreased ActivityIncreased Activity (~221%)
Malondialdehyde (MDA) Increased LevelsDecreased Levels (~30%)

Anti-inflammatory Pathway Modulations

The therapeutic potential of this compound also encompasses the modulation of inflammatory pathways. Extracts containing this compound have been shown to possess anti-inflammatory properties. nih.gov For example, an extract of Coeloglossum viride var. bracteatum, which contains this compound, was found to inhibit the RIP1-driven inflammatory pathway. nih.gov This pathway is activated in response to neurotoxicity and leads to the release of pro-inflammatory factors. nih.gov By attenuating this and other inflammatory cascades, this compound contributes to the maintenance of cellular homeostasis in the central nervous system. nih.gov Furthermore, related compounds like Dactylorhin A have shown inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation. medchemexpress.com

Suppression of Nitric Oxide (NO) Production in Macrophages

In the context of inflammation, macrophages can be activated to produce large quantities of nitric oxide (NO) through the enzyme inducible nitric oxide synthase (iNOS). nih.gov While NO is crucial for pathogen killing, its overproduction can exacerbate inflammatory damage. imrpress.comdovepress.com Therefore, the inhibition of iNOS expression or activity is a key target for anti-inflammatory therapies. nih.gov

Compounds that suppress NO production in activated macrophages are considered to have significant anti-inflammatory potential. nih.govmdpi.com The mechanism often involves interfering with signaling pathways, such as the NF-κB pathway, which is critical for the transcription of the iNOS gene. nih.gov While the investigation of NO suppression is a standard approach for evaluating the anti-inflammatory effects of natural compounds, specific studies detailing the direct mechanistic action of this compound on NO production in macrophages are an ongoing area of research.

Modulation of Inflammatory Mediators and Cytokines

The inflammatory response is a complex process orchestrated by a variety of signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are produced by immune cells, such as macrophages, and play a central role in initiating and sustaining inflammation. imrpress.comnih.gov Elevated levels of TNF-α and IL-6 are associated with numerous inflammatory diseases. nih.govscielo.br

Consequently, the ability of a compound to modulate the production of these cytokines is a significant indicator of its anti-inflammatory activity. mdpi.com Research in this area typically investigates how a substance affects the gene expression and release of TNF-α and IL-6 in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). frontiersin.org The investigation into this compound's specific interactions and modulatory effects on these and other key inflammatory mediators remains a subject for detailed future research.

Anti-diabetic Research Avenues

Investigations into the anti-diabetic potential of this compound have focused on its ability to influence key metabolic pathways related to glucose control.

Enzyme Inhibition Profiles (α-Amylase and α-Glucosidase)

One of the therapeutic strategies for managing hyperglycemia is to delay the digestion and absorption of carbohydrates. This is achieved by inhibiting key enzymes in the digestive tract, namely α-amylase and α-glucosidase. mdpi.com α-Amylase is responsible for breaking down complex starches into simpler sugars, while α-glucosidase further breaks down disaccharides into monosaccharides like glucose, which can then be absorbed into the bloodstream. mdpi.com

Studies have identified this compound as an inhibitor of both α-amylase and α-glucosidase, suggesting a potential mechanism for controlling post-meal blood glucose spikes. scribd.com The inhibitory concentration (IC50) value, which measures the concentration of an inhibitor required to reduce enzyme activity by half, is a standard metric used to quantify this effect. mdpi.comresearchgate.net

Table 1: Investigated Enzyme Inhibition by this compound

Target EnzymeBiological FunctionObserved Effect of this compound
α-Amylase Catalyzes the hydrolysis of starch into smaller carbohydrate molecules.Inhibition scribd.com
α-Glucosidase Catalyzes the final step in the digestion of carbohydrates, releasing absorbable glucose.Inhibition scribd.com

Glucose Uptake Enhancement through GLUT4 Expression Modulation

Glucose transporter 4 (GLUT4) is a critical protein primarily expressed in muscle and adipose tissue that facilitates the transport of glucose from the bloodstream into cells. nih.govmdpi.com The translocation of GLUT4 from intracellular vesicles to the cell surface is a key step in insulin-stimulated glucose uptake. nih.govijbs.com An increase in the expression and/or translocation of GLUT4 can enhance glucose uptake by cells, thereby helping to lower blood glucose levels. ijbs.comfrontiersin.org

Research indicates that this compound may exert anti-diabetic effects by inducing the expression of GLUT4. scribd.com By promoting the presence of this key transporter on the cell surface, this compound can potentially enhance the clearance of glucose from the blood into peripheral tissues. scribd.com This mechanism is a significant focus of research for novel anti-diabetic agents. ijbs.comfrontiersin.org

Exploratory Studies on Other Biological Activities (Mechanistic Focus)

Beyond its anti-inflammatory and anti-diabetic potential, this compound has been explored for other biological functions.

Antimicrobial Effects

Natural products are a rich source of novel antimicrobial agents to combat pathogenic bacteria. mdpi.com Studies have identified that this compound possesses antimicrobial activity. scribd.com The mechanisms by which natural compounds exert antimicrobial effects are diverse. They can include the disruption of the bacterial cell membrane, leading to leakage of cellular contents; the inhibition of essential bacterial enzymes; or interference with the synthesis of the cell wall, proteins, or nucleic acids. mdpi.comfrontiersin.org The precise mechanism through which this compound inhibits microbial growth is an area for further detailed investigation.

Immunomodulatory Potential

The immunomodulatory potential of this compound is an emerging area of interest, largely inferred from studies on the plant extracts it is derived from and the activities of structurally related compounds.

A comprehensive review of Dactylorhiza hatagirea indicates that the plant is used in traditional medicine to boost the immune system, and its secondary metabolites, which include this compound, are associated with immune-enhancing activities. nih.gov Similarly, plants of the genus Pleione are reported to possess compounds that improve immunity. mdpi.com

Studies on related compounds have shown specific immunomodulatory effects. For instance, certain compounds from Pleione have been found to significantly inhibit the production of nitric oxide (NO), an important signaling molecule in the immune system, in BV-2 microglial cells. mdpi.com This suggests anti-inflammatory potential. Other constituents from these plants have demonstrated activity in assays measuring antigen-induced degranulation, a key event in allergic inflammatory responses. mdpi.com

While these findings point towards a potential role for compounds from the Orchidaceae family in modulating immune responses, direct experimental evidence detailing the specific effects of this compound on cytokine production, immune cell proliferation, or differentiation is not yet available in the reviewed literature.

Table 2: Summary of Immunomodulatory Potential Linked to this compound's Sources

Source/Compound Model/Assay Observed Effects Citation
Dactylorhiza hatagirea (general)Traditional use/ReviewImmune system boosting nih.gov
Pleione species (general)ReviewImmunity improvement mdpi.com
Compounds from PleioneBV-2 microglial cellsInhibition of NO production mdpi.com
Compounds from PleioneRBL-2H3 cellsInhibition of antigen-induced degranulation mdpi.com

This table highlights the immunomodulatory context of this compound's sources, as direct data on the compound itself is pending.

Cellular and Molecular Targets of Dactylorhin B

Enzyme Interactions and Kinetic Studies

Research into the molecular pharmacology of Dactylorhin B has identified its capacity to interact with and modulate the activity of key metabolic enzymes, particularly within the mitochondria. A significant study demonstrated that this compound can counteract the inhibitory effects of the amyloid-beta peptide (Aβ) fragment 25-35 on several crucial enzymes involved in cellular respiration. medchemexpress.com

The compound was shown to attenuate the Aβ-induced inhibition of the following mitochondrial enzyme complexes:

Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex is a critical link between glycolysis and the citric acid cycle. This compound helps to preserve its activity in the presence of Aβ. medchemexpress.com

Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC): A key rate-limiting enzyme in the citric acid cycle, its function was partially maintained by this compound against Aβ-induced damage. medchemexpress.com

Cytochrome c Oxidase (Complex IV): As the terminal enzyme of the electron transport chain, its activity is vital for ATP production. This compound was found to protect this enzyme from Aβ-induced dysfunction. medchemexpress.com

These interactions suggest that this compound's protective effects may stem from its ability to maintain the function of enzymes critical for mitochondrial energy metabolism. medchemexpress.com While these studies identify the enzyme targets, detailed kinetic analyses quantifying the precise nature of the inhibition (e.g., competitive, non-competitive) are not extensively documented in the available literature.

Table 1: Effect of this compound on Mitochondrial Enzyme Activity in the Presence of Amyloid-Beta (25-35)
Enzyme ComplexFunctionObserved Effect of this compoundReference
Pyruvate Dehydrogenase Complex (PDHC)Links glycolysis to the citric acid cycleAttenuated Aβ-induced inhibition medchemexpress.com
Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC)Rate-limiting step in the citric acid cycleAttenuated Aβ-induced inhibition medchemexpress.com
Cytochrome c Oxidase (Complex IV)Terminal enzyme of the electron transport chainAttenuated Aβ-induced inhibition medchemexpress.com

Protein-Ligand Binding Dynamics and Receptor Interactions

The study of protein-ligand binding is fundamental to understanding how a compound elicits its biological effects. This involves analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of a ligand to its protein or receptor target. Computational methods like molecular dynamics simulations are often employed to model these interactions over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov

As of now, specific studies detailing the protein-ligand binding dynamics of this compound with its target enzymes or potential receptors are not widely available in scientific literature. Elucidating the precise binding pocket and the key amino acid residues involved in the interaction with enzymes like cytochrome c oxidase or components of the pyruvate dehydrogenase complex would be a critical next step in understanding its mechanism of action.

Modulation of Gene Expression and Protein Synthesis

Chemical compounds can influence cellular function by altering the expression of specific genes and the subsequent synthesis of proteins. This modulation can occur at multiple levels, including the transcription of DNA into messenger RNA (mRNA) and the translation of mRNA into protein. For instance, signaling pathways can activate transcription factors that bind to DNA and regulate the expression of genes involved in cellular stress responses, growth, and survival.

Currently, there is a lack of specific research data on whether this compound directly modulates gene expression or protein synthesis. Investigations into its effects on the transcriptional profiles of cells, particularly under conditions of oxidative stress or neurotoxicity, could reveal novel mechanisms contributing to its observed protective effects.

Intracellular Signaling Cascade Interventions (e.g., MAPK pathway)

Intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, are crucial for transducing external stimuli into cellular responses. The MAPK family, which includes kinases like ERK, p38, and JNK, plays a pivotal role in regulating processes like cell proliferation, differentiation, and apoptosis. medchemexpress.com The dysregulation of these pathways is implicated in numerous diseases, making them a key target for therapeutic intervention by natural products.

While the MAPK pathway is a common target for neuroprotective compounds, direct evidence showing that this compound intervenes in the MAPK signaling cascade or other specific signaling pathways has not been documented in the available scientific literature. Future research may explore whether the protective effects of this compound are mediated through the modulation of key kinases within these cascades.

Organelle-Specific Targeting (e.g., Mitochondria)

A key aspect of this compound's mechanism of action appears to be its specific targeting of mitochondria. medchemexpress.com Mitochondria are central to cell survival and death, and their dysfunction is a hallmark of many neurodegenerative disorders. Compounds that can specifically accumulate within these organelles and protect them from damage are of significant therapeutic interest.

Studies have shown that this compound exerts protective effects directly on isolated rat brain mitochondria that have been exposed to the toxic amyloid-beta peptide (25-35). medchemexpress.com The compound was observed to mitigate several key pathological changes induced by Aβ, as detailed in the table below.

Table 2: Protective Effects of this compound on Isolated Mitochondria Exposed to Amyloid-Beta (25-35)
Mitochondrial ParameterEffect of Amyloid-Beta (25-35)Observed Effect of this compoundReference
Reactive Oxygen Species (ROS) ProductionIncreasedAttenuated increase medchemexpress.com
Mitochondrial Membrane Potential (ΔΨm)Decreased (Collapse)Attenuated decrease medchemexpress.com
Mitochondrial SwellingInducedAttenuated swelling medchemexpress.com
Cytochrome c ReleasePromotedAttenuated release medchemexpress.com

These findings strongly suggest that this compound can directly target mitochondria and shield them from amyloid-beta-induced damage, thereby preventing the initiation of the apoptotic cascade and preserving cellular energy metabolism. medchemexpress.com

Structure Activity Relationship Sar Studies of Dactylorhin B and Its Analogs

Identification of Key Pharmacophores for Biological Efficacy

The precise identification of the key pharmacophoric features of Dactylorhin B responsible for its neuroprotective effects is an area of ongoing investigation. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, it is hypothesized that the combination of its core tartaric acid scaffold, the isobutyl substituent, and the dual bis(4-β-D-glucopyranosyloxybenzyl) ester moieties are crucial for its observed effects.

One study has shown that this compound can inhibit the reactive oxygen species (ROS) burst induced by the β-amyloid fragment (25-35) in SH-SY5Y neuroblastoma cells, with an inhibition rate of approximately 50% at a concentration of 10 μM. frontiersin.org This antioxidant activity points towards the importance of the phenolic and glycosidic components, which may contribute to the molecule's ability to quench free radicals and protect neuronal cells from oxidative stress. The extensive glycosylation likely influences the compound's solubility and interaction with biological targets. While a definitive pharmacophore model for the neuroprotective activity of this compound has not yet been published, the available data suggests that a combination of hydrogen bond donors and acceptors, aromatic regions, and specific stereochemistry are key contributors to its efficacy.

Putative Pharmacophoric Features of this compound Potential Contribution to Biological Efficacy
Bis(4-β-D-glucopyranosyloxybenzyl) estersMay influence target binding, solubility, and antioxidant activity.
Tartaric acid coreProvides a central scaffold with specific stereochemistry.
Isobutyl groupMay contribute to hydrophobic interactions within the binding site.
Multiple hydroxyl and glycosidic groupsLikely act as hydrogen bond donors and acceptors, crucial for molecular recognition.

Influence of Structural Modifications on Mechanistic Potency

Currently, there is a notable absence of published research detailing the synthesis of this compound analogs and the systematic evaluation of their mechanistic potency. The chemical complexity of this compound, with its multiple chiral centers and glycosidic linkages, presents a significant challenge for synthetic chemists. The creation of a library of analogs would require sophisticated multi-step synthetic routes to selectively modify different parts of the molecule.

Hypothetically, structural modifications could target several key areas to probe their influence on neuroprotective activity:

The Isobutyl Group: Altering the size and lipophilicity of this group could elucidate its role in binding to a putative target protein.

The Tartaric Acid Core: Modification of the hydroxyl and carboxylic acid functionalities, or altering their stereochemistry, would be critical in understanding their importance for biological activity.

The Glucosyloxybenzyl Esters: Varying the number and position of the glucose units, or replacing them with other sugars, could significantly impact both the potency and the pharmacokinetic properties of the resulting analogs. De-glycosylation or simplification of the benzyl (B1604629) ester moieties would also provide valuable insights into their contribution.

Without experimental data from such analogs, any discussion on the influence of structural modifications remains speculative. Future research in this area is essential to build a comprehensive understanding of the structure-activity landscape of this compound.

Comparative SAR Analysis with Related Glucosyloxybenzyl Esters

A direct comparative structure-activity relationship (SAR) analysis of this compound with other naturally occurring glucosyloxybenzyl esters in the context of neuroprotection is limited in the current scientific literature. However, some insights can be gleaned from examining the structures and reported activities of related compounds isolated from the same or similar plant sources.

Militarine (B1201898) and Dactylorhin A are two such related compounds. While they share the core glucosyloxybenzyl ester feature, they differ in the central acid moiety. Militarine, for instance, is a glucosyloxybenzyl 2-isobutylmalate. In a study focused on plant growth-inhibitory activity, militarine and Dactylorhin A showed different levels of potency, suggesting that the nature of the central core and its substituents significantly influences biological activity in that specific assay. However, this does not directly translate to neuroprotective effects.

Advanced Research Methodologies and Preclinical Models for Dactylorhin B Investigations

In Vitro Mechanistic Models

In vitro models provide a fundamental platform for investigating the direct molecular interactions and cellular effects of Dactylorhin B in a controlled setting, free from the complexities of a whole organism.

Cell Culture Systems (e.g., Neuronal Cells, Macrophages, Cancer Cell Lines)

Cell culture systems are indispensable for observing the effects of this compound on specific cell types implicated in various pathologies.

Neuronal Cells: A primary focus of this compound research has been its neuroprotective capabilities. Studies have utilized neuron cells to model the neurotoxic effects of the beta-amyloid (Aβ) peptide, a key factor in Alzheimer's disease pathology. medkoo.comnih.gov In these models, this compound has been shown to reduce the toxic effects of Aβ on neurons, suggesting a direct protective mechanism. nih.govcapes.gov.br

Macrophages: The anti-inflammatory properties of related compounds from the same plant family have been investigated using macrophage cell lines, such as RAW 264.7. medchemexpress.com While direct studies on this compound with these cells are less documented, its structural analog, Dactylorhin A, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. medchemexpress.com This suggests that this compound may also modulate macrophage activity, a key component of the inflammatory response in various diseases, including neuroinflammation and cancer. ki.senih.gov

Cancer Cell Lines: Research on the direct effects of this compound on cancer cell lines is not extensively documented in the available literature. However, the role of tumor-associated macrophages (TAMs) in cancer progression is well-established. ki.senih.gov Given the potential of related compounds to modulate macrophage function, future studies could explore this compound's indirect effects on cancer via TAMs. medchemexpress.com For instance, studies on other natural compounds have used hydrogels to test effects on fibroblast proliferation and migration in wound healing models, an approach that could be adapted for this compound. researchgate.net

Table 1: Summary of this compound Research in Cell Culture Systems

Cell Type Model System Key Findings Reference
Neuronal Cells Beta-amyloid (Aβ) fragment (25-35) induced toxicity This compound reduces the toxic effects of Aβ on neuron cells. medkoo.comnih.gov
Macrophages (Data on structural analog Dactylorhin A) LPS-stimulated RAW 264.7 cells Dactylorhin A exhibits moderate inhibitory effects on NO production. medchemexpress.com
Hepatoma Cells (HepG2) (Data on ethyl acetate (B1210297) fraction of Dactylorhiza hatagirea) H₂O₂-induced oxidative stress The extract, containing this compound, could alleviate oxidative stress by decreasing MDA and ROS levels and increasing antioxidant enzyme activity. researchgate.net

Isolated Organelle Studies (e.g., Rat Brain Mitochondria)

To pinpoint subcellular targets, researchers have used isolated organelles. Studies on this compound have specifically focused on mitochondria, the cellular powerhouses that play a critical role in neurodegenerative disorders. medkoo.comnih.gov Research has involved incubating isolated rat brain mitochondria with the Aβ peptide, which is known to induce mitochondrial dysfunction. nih.gov The co-incubation with this compound was found to attenuate these pathological changes, demonstrating a direct protective effect on mitochondrial function. nih.govcapes.gov.br

Enzyme Assay Platforms

Enzyme assays are crucial for identifying the specific molecular targets of a compound. In the context of this compound research, these platforms have been used primarily to assess its impact on mitochondrial enzymes that are compromised by Aβ. nih.gov

Key enzymes investigated include:

Pyruvate (B1213749) dehydrogenase complex

α-ketoglutarate dehydrogenase complex

Cytochrome c oxidase

Data showed that Aβ(25-35) inhibited these key enzymes, contributing to energy metabolism deficiency, while co-incubation with this compound attenuated these effects. nih.gov This indicates that this compound's neuroprotective mechanism involves the preservation of critical mitochondrial enzyme activities.

In Vivo Preclinical Models for Mechanistic Elucidation

In vivo models are essential for understanding how the cellular effects of this compound translate into systemic physiological responses within a living organism.

Animal Models of Disease Pathophysiology (e.g., Inflammatory Models, Neurodegenerative Models)

Animal models that mimic human diseases are used to evaluate the therapeutic potential of this compound.

Neurodegenerative Models: The neuroprotective effects of this compound observed in vitro are supported by studies in models of brain aging. bioworld.com The triple-transgenic AD mouse model (3xTg-AD), which recapitulates many features of Alzheimer's disease, has been used to study pathological hallmarks like amyloid plaques and neuroinflammation. d-nb.info While direct application of this compound in this specific model is a future step, the compound's known anti-Aβ effects make it a strong candidate for such studies. nih.gov

Inflammatory Models: The anti-inflammatory activity of extracts from Dactylorhiza hatagirea, which contains this compound, has been assessed in rat models. nih.gov The carrageenan-induced paw edema model (an acute inflammation model) and the cotton pellet granuloma model (a chronic inflammation model) have been employed. nih.gov Additionally, extracts from the related plant Gymnadenia conopsea have shown efficacy in a silicotic animal model, reducing lung-to-body weight ratios and improving pathological changes in the lung. frontiersin.org

Table 2: Preclinical Animal Models Used in Dactylorhin-related Research

Model Type Animal Model Disease Pathophysiology Key Findings Related to Plant Extract Reference
Inflammatory Wistar Rats Carrageenan-induced paw edema (acute) & cotton pellet granuloma (chronic) Hydroalcoholic extract of D. hatagirea showed significant anti-inflammatory effects. nih.gov
Inflammatory Rats Silicosis induced by tracheal silica (B1680970) instillation Ethanol (B145695) extract of G. conopsea reduced lung/body weight ratio and improved lung pathology. frontiersin.org
Neurodegenerative Mice Subacute aging model induced by D-galactose A pill containing G. conopsea increased antioxidant enzyme activity and decreased markers of oxidative stress. frontiersin.org
Neurodegenerative 3xTg-AD Mice Alzheimer's Disease Model shows progressive neuroinflammation and protein aggregation, making it suitable for testing compounds like this compound. d-nb.info

Biomarker Analysis in Animal Studies

Biomarkers are measurable indicators used to assess disease progression and therapeutic response in animal models. researchgate.netaltex.org

In studies involving extracts containing this compound, several biomarkers have been analyzed:

Mitochondrial and Oxidative Stress Markers: In mitochondrial studies, key biomarkers include the production of reactive oxygen species (ROS), mitochondrial swelling, mitochondrial membrane potential, and the release of cytochrome c from mitochondria. nih.gov In aging models, measurements of superoxide (B77818) dismutase (SOD) activity and malondialdehyde (MDA) content are common. frontiersin.org

Inflammatory Markers: In inflammatory models, physical biomarkers like the degree of ear swelling or paw edema are used. nih.govfrontiersin.org At a molecular level, analysis of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 would be relevant for dissecting the anti-inflammatory mechanism. mdpi.com

Pathological Markers: In disease-specific models, biomarkers can be more direct. For instance, in silicosis models, the lung/body weight ratio serves as a critical biomarker for pathology. frontiersin.org In neurodegenerative models, the presence of cleaved caspase-3 is a marker for neuronal death. d-nb.info

The analysis of these biomarkers provides quantitative evidence for the mechanisms through which this compound and related compounds exert their protective effects in vivo.

Omics Technologies in this compound Research

Omics technologies provide a high-throughput, comprehensive approach to understanding the complex biological systems related to this compound. scitechnol.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable researchers to analyze the entire complement of genes, transcripts, proteins, and metabolites involved in its biosynthesis and mechanism of action. scitechnol.comnih.gov

Genomics and Transcriptomics for Biosynthetic Gene Identification

Genomics and transcriptomics are fundamental to identifying the genetic basis of this compound's biosynthesis. While the complete genome sequence of a this compound-producing organism provides the blueprint of all potential genes, transcriptomics reveals which genes are actively expressed under specific conditions or in specific tissues. scitechnol.com

Research into related phenolic acid derivatives in plants like Bletilla striata offers a model for how these technologies can be applied. In one study, full-length transcriptome sequencing was performed at different time points in a suspension culture system. frontiersin.orgresearchgate.netnih.gov This approach allowed for the identification of differentially expressed genes (DEGs) correlated with the production of specific compounds. frontiersin.orgresearchgate.netnih.gov Through this method, researchers successfully identified 80 DEGs involved in the biosynthesis of phenolic acid derivatives. frontiersin.orgresearchgate.net The expression levels of these genes, validated by qPCR, were found to be consistent with the transcriptome sequencing data. frontiersin.orgresearchgate.net

Specifically, studies have identified numerous unigenes presumed to be involved in the synthesis of compounds structurally related to this compound. frontiersin.orgresearchgate.netnih.gov These findings establish a clear methodological precedent for identifying the specific genes responsible for the this compound biosynthetic pathway. frontiersin.orgresearchgate.netnih.gov Transcriptome profiling of Dactylorhiza hatagirea, an orchid known for its medicinal properties, has also been undertaken to gain molecular insights into the genes involved in secondary metabolite production. researchgate.net

Table 1: Unigenes Identified in *Bletilla striata* Biosynthesis Pathways
CompoundNumber of Unigenes IdentifiedPeak Content (Days Post-Inoculation)
Militarine (B1201898)4139
Coelonin2339
Dactylorhin A1818
p-hydroxybenzylalcohol (HBA)1433
Source: Adapted from studies on Bletilla striata.[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIK9EU2vqw1vnVOXrsi5H4az1OVw1iyUTLm8S7OgglkrkpBj86wJF4jfMI4pmwodXAZjvGPfkcL-uobEMUromiwQJkXSUN2pWbP9ePxAv2gG5oyHkbqWfwV-ET6bgRwk70fDUaEiI8PTiLmEmt80qi--bDKTKE1G5pGBCbLDeqJAD2bixhesfwKKyNmW5Vf2vo4pnd)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5frvdcA0qaPudAswwsKBqnbIss9SN1hx6iH6mO0jLM2mKwu9wK89ZHI2KgbSthP7rGuGkDEEOBqLJKkPmo5q54Ef36G9pcQ8uMYe_bV4t6gy5WEI4v4WYFcl34MAyZxw8dHkAvHzYXt4y-_47tjRkMR_ewaGtuhr9t9-DlPDFEyKCjR1EH4Mp-IOxMO162Nq9jKoOrOJZ3NZIqq2dkcgubpCVTxsmuOwH-kwVfcu2ZF2VsX3URqm-46WVE6s6-7RDhA5kRq-5zdEpBpMIc7w1FycrmCtb_30hxkJskTt8y6_oyEdQO5W2c41TcxJ0XcTTqXwHlVsiftthzjHhjmAbUDw%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJP_cXJ8j2-vMw4hR6ViWto7hdaOX1Ml_kbO18Xeu2X5JS2_CUAE-ujgFuhfgicKU5bMWeeHDUhA4toHLDOM_8hTR_NeMyT_dyL0V-PwpJqc-atChqtGCnikzi4giCJU6H4QAKzi7uGxkbyR8%3D)]

Proteomics and Metabolomics for Pathway Mapping

Proteomics and metabolomics are crucial for mapping the functional aspects of biosynthetic pathways. metabolomics.se While proteomics identifies the enzymes (proteins) that catalyze biochemical reactions, metabolomics quantifies the intermediates and final products, including this compound itself. scitechnol.comnih.gov

Metabolomic approaches, such as ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), are used to perform non-targeted analysis of all metabolites in a sample. metabolomics.seresearchgate.net This provides a "metabolic fingerprint" that can be used to classify samples and understand global metabolic shifts. metabolomics.se By integrating metabolome and transcriptome data, researchers can build a comprehensive regulatory network. nih.gov For instance, a combined analysis in Bletilla striata revealed how the content of various secondary metabolites, including Dactylorhin A and militarine, changes across different developmental stages. nih.gov

This integrated analysis allows for the correlation of differentially expressed genes with differentially detected metabolites. nih.gov The resulting data can be used to perform pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), which helps to identify the primary metabolic pathways involved, such as the phenylpropane biosynthesis pathway. frontiersin.orgnih.gov This provides a direct link between gene expression and the accumulation of specific compounds, offering a clear map of the biosynthetic network. nih.gov

Table 2: Accumulation Trends of Secondary Metabolites in *Bletilla striata*
MetaboliteAccumulation Trend
MilitarineFirst increased, then slightly decreased
Gyroside IIIFirst increased, then slightly decreased
Dactylorhin AFirst increased, then slightly decreased
CoeloninGradually increased
Blestriarene AGradually increased
Source: Based on metabolomic data from Bletilla striata.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHiyyIYGOoqzj4IjF0yt97Q5wJaHpz2bcPRoSXCKKazbYgw89qbsIZNYtkb_feFRlUgnilCLlMtNnIR6lKp9_HAVhZ45Q3JPqcWfTNRc0tOSqPKKbScCYpDdn9fMjJ0TOKm61YyRwfRZWDGBJr)]

Computational Approaches and Bioinformatics in this compound Studies

Computational biology and bioinformatics are indispensable tools for accelerating this compound research, from predicting molecular interactions to understanding its systemic effects. btiscience.orgunimi.it These approaches enable the analysis of large datasets generated by omics technologies and allow for in-silico experiments that can guide further laboratory research. routledge.comgsconlinepress.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand), such as this compound, when bound to a second molecule (receptor), typically a protein target. rsc.orgscielo.sa.cr This method helps to elucidate the binding mode and estimate the binding affinity, often represented by a scoring function (e.g., kcal/mol). nih.govmdpi.com By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, docking studies can reveal the structural basis of a compound's biological activity. scielo.sa.crnih.gov

Following docking, molecular dynamics (MD) simulations are performed to analyze the physical movements of the atoms and molecules in the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide insights into the stability of the predicted binding pose and the flexibility of the complex. rsc.orgmdpi.com Parameters such as the root-mean-square deviation (RMSD) are calculated to assess the structural stability of the complex throughout the simulation. nih.gov These simulations validate the docking results and offer a more dynamic picture of the molecular interactions. rsc.orgnih.gov

Table 3: Application of Molecular Docking and Dynamics Simulations in Drug Discovery Research
TechniquePurposeKey Outputs/ParametersExample Software
Molecular DockingPredicts ligand-receptor binding mode and affinity.Binding Energy (kcal/mol), S-score, Interaction types (H-bonds).MOE (Molecular Operating Environment), AutoDock
Molecular Dynamics (MD) SimulationValidates docking results and assesses complex stability over time.Root-Mean-Square Deviation (RMSD), Simulation Time (ns), Free Energy Landscape.NAMD, Gromacs
Source: Compiled from various molecular modeling studies.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-0nsZeiimYk4DFkkJndcXaREvuVUJsoyrYmJ5dO5S9aOnOPpxDNAdDDwri2OdIzB7FkiKWE9__yeO42oFRTUf2BrlZxoASZ55YVi6sGOL6HFivYaHEZO-38dYIkwZYT_7TuTMvGx8iuS93XYVO21jjkAhA86L15xrffA9)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeKxndzVjZ_marcaFWVtGMStjn-ciTNIg-xtnn6VOIamwVE-uY6Qw_7gHtoBAwVTr8vDgjCSi8Pgz-XxSLAu6KYAGE0K0BaWZGBz2Uegv8eaevC-pVaHOJjmt1EZp05NMoaonzJic0N9JECZk%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnIJsxkIY_iCJ0kEwKjYfW-1vhn4s6G6PaRkoTJ54fKvjxlfB743swi82Ki_wzyb987OjG_jrjhgpIvIBjFFr9MA-gDNuJS2trx34-vT50Ix8Sk0DeKVRp9IsKKU2NAQ4xr2e8)]

Network Pharmacology for Multi-Target Analysis

Network pharmacology offers a paradigm shift from the "one drug, one target" model to a more holistic, systems-level understanding of a compound's effects. tcmsp-e.complos.org This approach is particularly well-suited for natural products like this compound, which often modulate multiple protein targets to achieve their therapeutic effects. rsc.org The core idea is to construct and analyze complex biological networks to understand the relationships between drugs, their targets, and associated disease pathways. tcmsp-e.comnih.gov

A typical network pharmacology study involves several steps. First, potential protein targets of this compound are predicted using computational methods or identified from experimental data. Next, these targets are mapped onto protein-protein interaction (PPI) and pathway networks. tcmsp-e.com The resulting compound-target-pathway network visualizes how this compound may exert its influence across multiple biological processes simultaneously, such as anti-inflammation, anti-apoptosis, and angiogenesis. plos.org This multi-target, multi-pathway analysis helps to uncover the comprehensive mechanism of action and can guide the discovery of synergistic drug combinations. rsc.orgnih.gov

Table 4: Conceptual Workflow of a Network Pharmacology Analysis
StepDescriptionObjective
1. Compound Target IdentificationPredicting or experimentally identifying the protein targets of the compound.To create a list of potential molecular targets.
2. Network ConstructionBuilding interaction networks (e.g., compound-target, target-disease, protein-protein interaction networks).To visualize the relationships between the compound, its targets, and biological systems.
3. Network AnalysisAnalyzing the topological properties of the network to identify key nodes and modules.To pinpoint critical targets and pathways influenced by the compound.
4. Pathway & Function EnrichmentPerforming enrichment analysis (e.g., GO, KEGG) on the identified targets.To understand the biological processes and pathways modulated by the compound.
Source: Based on principles of network pharmacology research.[ tcmsp-e.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJjN2GT4scLILqEM2m1LMbmri3mVUo4nNqmYl0Nt4qti7Lh3JqF_3OxHzOr9enXLFlS1LneSMUIg9g8V1kb_w-dr1d0J5-kLbln73liTKXTSnc5klTlxVWGLK0zm7w7sbxlLLuSG1xdpb63Uhwn2dc9MKKDftvMtaT1Ppi83gulPeUyTRkS_o%3D)][ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwBkRrsl7Xn8gwUyk8HpH2iVl4gfRVRSBLrnd8tI9Cl0Av6BefH6FgKA8UhYR8ypTTSBsgJnBq9n4Y5vdQ0Unort0ZvbUd0oBxjlixaZmaMj-K-BOYrlOesJNO231Ol2NH8SGKhn9uJWOEAtzFd6euLJC2Nc0ZSu6wQmz94AmoEsI9V2I%3D)]

Future Perspectives and Emerging Research Directions for Dactylorhin B

Exploration of Novel Biosynthetic Pathways and Engineering Strategies

The complete biosynthetic pathway of Dactylorhin B remains to be fully elucidated, presenting a significant opportunity for future research. Studies on related compounds in the orchid family, particularly in Bletilla striata, offer valuable clues. Research has shown that the biosynthesis of similar phenolic acid derivatives involves pathways such as phenylpropanoid biosynthesis, phenylalanine metabolism, and starch and sucrose (B13894) metabolism. frontiersin.orgnih.gov

Transcriptome analysis of D. hatagirea and B. striata has identified numerous differentially expressed genes (DEGs) that are likely involved in the synthesis of this compound precursors and related glycosides. frontiersin.orgnih.gov For instance, studies have highlighted the potential role of β-glucosidase (BGLU) genes in the final steps of glycoside synthesis, such as the formation of the related compound militarine (B1201898) from precursors like dactylorhin A. mdpi.com Identifying the specific enzymes—such as glycosyltransferases, acyltransferases, and reductases—that catalyze the unique steps in this compound formation is a primary goal.

Future engineering strategies will likely focus on two main avenues:

Metabolic Engineering in Plant Systems: Utilizing elicitors like salicylic (B10762653) acid and sodium acetate (B1210297) has been shown to modulate the expression of key biosynthetic genes and enhance the production of related secondary metabolites in B. striata cell cultures. mdpi.com Similar approaches could be optimized for Dactylorhiza species to increase the yield of this compound.

Heterologous Production: Once the key biosynthetic genes are identified and characterized, they can be introduced into microbial hosts such as Pichia pastoris or Saccharomyces cerevisiae. These platforms are well-established for producing complex molecules and could be engineered to synthesize this compound or its core structures, offering a scalable and sustainable alternative to extraction from wild plants. nih.gov

Research AreaKey ObjectivesPotential MethodologiesRelevant Findings from Related Compounds
Pathway ElucidationIdentify all enzymatic steps and intermediates in this compound biosynthesis.Transcriptome sequencing, gene-metabolite correlation analysis, enzyme assays.Biosynthesis of Dactylorhin A in Bletilla striata involves phenylpropanoid and phenylalanine metabolism pathways. frontiersin.orgnih.gov
Gene DiscoveryIsolate and characterize genes for key enzymes (e.g., glycosyltransferases, acyltransferases).Genome-wide analysis, qPCR, functional characterization in model organisms.β-glucosidase (BGLU) genes are implicated in the synthesis of militarine and dactylorhin A. mdpi.com
Metabolic EngineeringEnhance this compound yield in its native plant or cell cultures.Application of elicitors, overexpression or silencing of regulatory genes.Sodium acetate and salicylic acid treatments modulate metabolite synthesis in B. striata. mdpi.com
Heterologous ProductionEstablish a scalable production platform for this compound.Transfer of biosynthetic genes into microbial hosts like yeast or bacteria.Pichia pastoris is a proven host for engineered production of complex bioproducts. nih.gov

Advanced Mechanistic Elucidation in Complex Biological Systems

Initial studies have indicated that this compound possesses neuroprotective properties. It has been shown to reduce the toxic effects of the β-amyloid (Aβ) fragment on neuron cells and isolated rat brain mitochondria, suggesting a potential role in mitigating neurodegenerative processes like those seen in Alzheimer's disease. medkoo.comacademicjournals.org Furthermore, extracts from Coeloglossum viride, containing this compound, have been found to potentially restore the FGF2-PI3K/Akt signaling axis, a pathway crucial for cell survival and proliferation. nih.gov

However, the precise molecular targets and the full spectrum of its mechanism of action are not yet understood. Future research must move beyond in-vitro models to more complex biological systems. Advanced analytical techniques are critical for this endeavor. For example, ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Orbitrap-MS/MS) can be used to trace the metabolism of this compound in vivo, identifying its breakdown products and adducts formed with biological macromolecules. mdpi.com This can help determine whether this compound acts directly or through one of its metabolites. Investigating its effects on downstream signaling cascades, protein-protein interactions, and gene expression in neuronal and mitochondrial systems will be essential to build a comprehensive picture of its bioactivity. nih.govmdpi.com

Development of this compound Analogs with Enhanced Mechanistic Specificity

The natural structure of this compound, while active, may not be optimal in terms of stability, bioavailability, or target specificity. The development of synthetic and semi-synthetic analogs offers a promising strategy to overcome these limitations and potentially enhance its therapeutic efficacy. By systematically modifying its chemical structure—for example, by altering the glycosylation patterns or the isobutyltartrate core—researchers can conduct structure-activity relationship (SAR) studies.

These studies aim to identify the specific chemical moieties responsible for its biological effects. For instance, comparing the activity of this compound with structurally related compounds like Dactylorhin A and militarine, which differ in their substituent groups, can provide initial insights. benchchem.comresearchmap.jpresearchgate.net Strategies for creating analogs could include:

Semi-synthesis: Using isolated this compound as a scaffold for chemical modifications.

Precursor-directed biosynthesis: Supplying engineered cell cultures or microbial systems with synthetic precursors to generate novel analogs. nih.gov

Total synthesis: Complete chemical synthesis of this compound and its analogs, which, although challenging, provides the greatest flexibility for structural modification. mdpi.com

The goal is to develop new molecules with improved pharmacological profiles, such as increased potency, reduced off-target effects, or better penetration of the blood-brain barrier.

CompoundKey Structural FeaturesReported Activity Differences
This compoundBis(4-β-D-glucopyranosyloxybenzyl) ester of 2-β-D-glucopyranosyl-2-isobutyltartrate. nih.govReported neuroprotective effects. medkoo.com
Dactylorhin AStructurally related glycoside, also found in Bletilla striata. researchmap.jpExhibits weaker plant growth-inhibitory activity compared to militarine. researchmap.jpresearchgate.net
MilitarineShares a similar backbone but differs in substituent groups. benchchem.comShows significant plant growth-inhibitory activity. researchmap.jp Biosynthesis may compete with Dactylorhin A. benchchem.com

Integrated Multi-Omics Approaches for Comprehensive Understanding

To fully grasp the biological role and biosynthetic regulation of this compound, an integrated multi-omics approach is indispensable. frontiersin.orgthermofisher.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic model of the system. nih.govnih.gov Such approaches have already proven powerful in studying secondary metabolism in medicinal plants like Bletilla striata and Dactylorhiza hatagirea. frontiersin.orgnih.govnih.gov

By correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite profiles (metabolomics) at different developmental stages or under various environmental stresses, researchers can:

Identify novel genes and enzymes in the this compound biosynthetic pathway. frontiersin.org

Uncover complex regulatory networks, including transcription factors that control pathway expression.

Understand the metabolic flux and how this compound synthesis is integrated with the plant's primary metabolism. nih.govnih.gov

Reveal the broader physiological impacts of this compound in biological systems by observing global changes in gene and protein expression in response to its application. metwarebio.com

This comprehensive, data-driven strategy will accelerate the discovery of key biosynthetic and regulatory components and provide a deeper understanding of the compound's mechanism of action. frontiersin.orgbiorxiv.org

Omics TechnologyApplication to this compound ResearchExpected Insights
GenomicsSequencing the genome of Dactylorhiza hatagirea.Identification of gene clusters related to secondary metabolism.
TranscriptomicsAnalyzing RNA expression profiles in different tissues and conditions. nih.govDiscovery of candidate genes involved in biosynthesis and their regulatory patterns. frontiersin.org
ProteomicsQuantifying protein abundance and post-translational modifications. metwarebio.comValidation of enzyme expression and identification of protein targets of this compound.
MetabolomicsProfiling all small-molecule metabolites, including precursors and derivatives. europa.euMapping the biosynthetic pathway and understanding metabolic flux.
Integrated AnalysisCombining all omics datasets using bioinformatics tools. mdpi.comA systems-level understanding of this compound's synthesis and function. nih.gov

Sustainable Production and Conservation Strategies for Botanical Sources

The primary botanical source of this compound, Dactylorhiza hatagirea, is a threatened orchid species. scirp.org Its overexploitation for traditional medicine, combined with habitat loss, has led to it being classified as critically endangered in parts of its range. researchgate.netnepjol.info This makes reliance on wild harvesting for this compound production unsustainable and ethically problematic.

A critical area of future research is the development of sustainable production methods that also support the conservation of the species. Key strategies include:

Ex-situ Cultivation: Developing effective agro-techniques for cultivating D. hatagirea outside of its natural habitat. academicjournals.org Studies have shown that cultivated plants can be superior in growth and biomass compared to their wild counterparts, offering a viable path for commercial production that reduces pressure on wild populations. researchgate.net

In-vitro Propagation: Using plant tissue culture techniques, such as green pod culture and meristem culture, to mass-propagate D. hatagirea. researchgate.netajol.info These methods can generate large numbers of plants for reintroduction into protected habitats and for establishing commercial cultivation plots.

Mycorrhizal Symbiosis: Orchid seed germination in the wild is dependent on symbiotic relationships with specific mycorrhizal fungi. Research into identifying and utilizing these fungi can dramatically improve germination rates and seedling survival in propagation programs. nepjol.info

Development of Good Practices: Establishing and implementing Good Agricultural Practices (GAP) for cultivation and Good Forest Collection Practices (GFCP) for any limited, sustainable harvesting are essential for long-term resource management. researchgate.net

These conservation and sustainable production efforts are paramount to ensuring that the therapeutic potential of this compound can be realized without further endangering its natural source.

Q & A

Q. What analytical methods are validated for quantifying Dactylorhin B in plant extracts, and how are they optimized?

Reverse-phase HPLC with methanol-water gradient elution (0–70% methanol over 35 minutes, 0.7 mL/min flow rate, detection at 222 nm) is widely used. Method validation includes linearity (r ≥ 0.9999), recovery rates (99.00–99.52%), and precision (RSD <1.0%) . Orthogonal experiments are recommended to optimize extraction conditions, such as solvent ratios and extraction time .

Q. What in vitro pharmacological models are used to study this compound’s neuroprotective effects?

Studies employ β-amyloid fragment (25–35)-induced neuronal toxicity models, where this compound’s efficacy is assessed via mitochondrial viability assays and apoptosis markers (e.g., caspase-3/9 activity). Rat brain mitochondria isolation protocols are critical for mechanistic studies .

Q. How does this compound content vary across plant populations, and what factors influence this variation?

Genetic diversity (e.g., in Bletilla striata) correlates with this compound content (Pearson’s |Rho| >0.5), while environmental factors like latitude and longitude influence related compounds (e.g., loroglossin). Sampling should stratify populations by geographic and genetic clusters to isolate variables .

Advanced Research Questions

Q. How can researchers resolve contradictions between genetic and environmental influences on this compound biosynthesis?

Multivariate regression models (e.g., generalized linear models) are used to disentangle genetic vs. environmental contributions. For example, latitude-driven dactylorhin A variation may mask genetic signals unless controlled via mixed-effects modeling . Cross-validation with transcriptomic data (e.g., WRKY transcription factor expression) can clarify biosynthetic pathway regulation .

Q. What experimental designs address challenges in linking WRKY transcription factors to this compound synthesis?

Co-expression networks (Pearson correlation, q <0.05) between WRKY genes (e.g., BsWRKY16/21) and metabolite levels (FPKM values vs. HPLC quantitation) are analyzed. CRISPR/Cas9-mediated gene silencing in B. striata callus cultures can validate functional roles .

Q. How to optimize in vitro propagation systems for consistent this compound production?

Use jasmonic acid elicitors in suspension cultures to upregulate phenylpropanoid pathways. Monitor precursor availability (e.g., hydroxybenzyl alcohol) via LC-MS/MS. Sterilization protocols must balance microbial contamination risks with tissue viability .

Q. What statistical frameworks are recommended for analyzing dose-dependent neuroprotective effects?

Dose-response curves (4-parameter logistic models) with IC50 calculations are standard. For mitochondrial studies, mixed-effects models account for batch variability in isolated rat brain mitochondria preparations .

Methodological Considerations

  • Replicability : Detailed HPLC parameters (column type, gradient profile) and raw data (e.g., chromatograms) must be archived in supplementary materials to enable replication .
  • Ethical Compliance : Preclinical neuroprotection studies require adherence to NIH guidelines for experimental rigor, including blinding and randomization .
  • Data Management : Deposit RNA-seq data (e.g., BsWRKY expression) in public repositories (NCBI SRA) with metadata on growth conditions and sampling timepoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.